molecular formula C26H42N12O8 B3231315 Sialorphin CAS No. 131748-26-0

Sialorphin

Cat. No.: B3231315
CAS No.: 131748-26-0
M. Wt: 650.7 g/mol
InChI Key: FVDBNXBFCARYQV-ATIWLJMLSA-N
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Description

Sialorphin is an analgesic and an exocrine and endocrine signaling mediator, predominantly synthesized in the submandibular gland and prostate of adult rats . It prevents spinal and renal NEP from breaking down substance P and Met-enkephalin in vitro .


Synthesis Analysis

This compound and its 12 analogues were synthesized using the solid-phase method . The change in the N-terminal amino acid configuration from L to D in almost all peptides, except D-Arg-His-Asn-Pro-Arg (peptide XI), led to the abolition of their inhibitory activity .


Molecular Structure Analysis

The detailed analysis of the protein binding pocket allowed us to explain why D-arginine is so unique among all D residues . The length of the chain of stearic acid fits the size of the grove of NEP .


Chemical Reactions Analysis

This compound prevents spinal and renal NEP from breaking down its two physiologically relevant substrates, substance P and Met-enkephalin in vitro .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C26H42N12O8 and its molecular weight is 650.69 . It is provided as TFA salt and is soluble in water .

Mechanism of Action

Sialorphin is a natural blocker of the endogenous opioid peptide-degrading enzymes neprilysin (NEP) and aminopeptidase N (APN). It has been demonstrated that this inhibitor has a strong analgesic, anti-inflammatory, immunological, and metabolic effect either directly or indirectly by affecting the level of Met/Leu-enkephalins .

Future Directions

Lipidation of the Sialorphin molecule is a promising direction in the search for NEP inhibitors that protect enkephalins . The study provides evidence that it is a physiological modulator of pain perception after injury and might be the progenitor of a new class of therapeutic molecules .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N12O8/c27-14(5-6-19(28)39)21(41)36-16(9-13-11-32-12-34-13)22(42)37-17(10-20(29)40)24(44)38-8-2-4-18(38)23(43)35-15(25(45)46)3-1-7-33-26(30)31/h11-12,14-18H,1-10,27H2,(H2,28,39)(H2,29,40)(H,32,34)(H,35,43)(H,36,41)(H,37,42)(H,45,46)(H4,30,31,33)/t14-,15-,16-,17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDBNXBFCARYQV-ATIWLJMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sialorphin

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